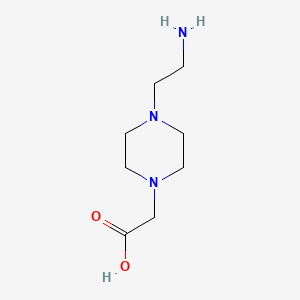

4-(2-aminoethyl)-1-Piperazineacetic acid

Description

BenchChem offers high-quality 4-(2-aminoethyl)-1-Piperazineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-1-Piperazineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-1-2-10-3-5-11(6-4-10)7-8(12)13/h1-7,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXRLXSFXHFCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475038 | |

| Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87980-97-0 | |

| Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of 4-(2-aminoethyl)-1-Piperazineacetic acid in Peptide Nucleic Acid (PNA) backbones

This guide provides a technical deep-dive into the role of 4-(2-aminoethyl)-1-piperazineacetic acid (often abbreviated in context as the Piperazine-Linker or Pip-mod ) within Peptide Nucleic Acid (PNA) backbones. It addresses the chemical, thermodynamic, and practical implications of incorporating this cyclic moiety into the traditionally acyclic PNA structure.

Executive Summary

Peptide Nucleic Acids (PNAs) are powerful DNA mimics with a neutral pseudopeptide backbone.[1] However, standard N-(2-aminoethyl)glycine (aeg) PNA oligomers often suffer from poor aqueous solubility , self-aggregation , and limited cellular uptake .

4-(2-aminoethyl)-1-piperazineacetic acid serves as a critical backbone modifier and linker. Unlike the flexible, acyclic aeg backbone, this molecule introduces a cationic, cyclic piperazine scaffold . Its incorporation resolves three fundamental limitations of standard PNA:

-

Solubility: The ionizable piperazine nitrogens prevent aggregation.

-

Electrostatics: It introduces positive charges, enhancing binding affinity to negatively charged DNA/RNA via electrostatic attraction.

-

Conformational Constraint: The ring structure reduces the entropic penalty of binding by pre-organizing the backbone.

Chemical Architecture & Mechanistic Impact

Structural Divergence: Acyclic vs. Cyclic

Standard PNA utilizes the aeg backbone, which is highly flexible. The Piperazine-Linker replaces this with a semi-rigid ring.

-

Standard aeg-PNA: Flexible, neutral, prone to folding/aggregation.

-

Piperazine-Modified PNA: Rigid, cationic (at physiological pH), extended conformation.

Figure 1: Structural Logic of Backbone Modification

Caption: Comparison of the flexible, neutral aeg-PNA backbone versus the rigid, cationic piperazine-modified backbone.

Thermodynamic Stabilization

The incorporation of 4-(2-aminoethyl)-1-piperazineacetic acid acts as a "conformational lock."

-

Entropic Benefit: By restricting the rotational freedom of the backbone, the piperazine ring reduces the entropy loss (

) that occurs upon hybridization with DNA/RNA. This pre-organization can lead to a more favorable Gibbs Free Energy ( -

Electrostatic Benefit: The piperazine ring contains tertiary amines. At physiological pH (approx. 7.4), these nitrogens can be protonated. This positive charge mediates Coulombic attraction to the negatively charged phosphodiester backbone of the target DNA, significantly increasing the melting temperature (

) of the duplex.

Comparative Properties: Standard vs. Piperazine-Modified PNA

The following table summarizes the physicochemical shifts observed when incorporating this linker into a PNA sequence (e.g., as a spacer or internal modifier).

| Feature | Standard aeg-PNA | Piperazine-Modified PNA | Mechanism of Action |

| Backbone Charge | Neutral | Cationic (+) | Protonation of piperazine nitrogens at pH < 8.0. |

| Solubility | Low (prone to aggregation) | High | Electrostatic repulsion prevents intermolecular aggregation. |

| Binding Affinity | High | Enhanced | Reduced entropic penalty + electrostatic attraction. |

| Cellular Uptake | Poor (requires carriers) | Improved | Cationic nature assists in crossing anionic cell membranes. |

| Flexibility | High (Rotational freedom) | Constrained (Rigid) | Cyclic structure limits conformational space. |

Experimental Protocol: Solid-Phase Synthesis Incorporation

The 4-(2-aminoethyl)-1-piperazineacetic acid is typically supplied as the Fmoc-protected dihydrochloride salt (Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid[2] · 2HCl).[2][3][4] It is compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials

-

Resin: Rink Amide or PAL-PEG-PS resin (for C-terminal amide).

-

Monomer: Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid[2][3][4] · 2HCl.[4]

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Synthesis Workflow

Critical Note: The piperazine monomer is a secondary amine in the ring but presents a primary amine (protected by Fmoc) for chain extension and a carboxylic acid for attachment. However, the internal tertiary amines can scavenge protons; ensure excess base is used during coupling.

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-Piperazine monomer (4 eq) in DMF/NMP.

-

Add HATU (3.9 eq) and DIPEA (8 eq). Note: Extra base is required to neutralize the dihydrochloride salt form.

-

Pre-activate for 2 minutes.

-

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes.

-

QC Check: The Kaiser test may be inconclusive due to the nature of the secondary structure; a Chloranil test is recommended if checking a secondary amine, but here we are coupling to a primary amine (previous step) using a carboxylic acid. Standard Kaiser test works for the previous step's completion.

-

-

Capping (Optional): Acetic anhydride/Lutidine/DMF to cap unreacted amines.

-

Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2–3 hours. The high acid concentration ensures protonation of the piperazine ring, yielding the soluble salt form.

Figure 2: Fmoc-SPPS Coupling Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the Piperazine linker. Note the requirement for excess base.

Applications in Drug Development[2][3]

Bis-PNA Linkers

The most common application of this molecule is as a linker in Bis-PNAs . Bis-PNAs consist of two PNA segments connected by a flexible or semi-rigid linker. One segment binds via Watson-Crick pairing, the other via Hoogsteen pairing, forming a stable PNA-DNA-PNA triplex.

-

Role: The piperazine unit acts as a robust spacer that prevents steric clash between the two PNA domains while adding solubility to the large construct.

Blood-Brain Barrier (BBB) Delivery

Piperazine derivatives are pharmacophores known to enhance BBB permeability. Incorporating this backbone into PNA antisense agents targeting neurological disorders (e.g., Alzheimer's, Huntington's) is a strategy to improve biodistribution to the CNS.

Solubility Enhancers (Ab-site)

In long PNA oligomers (>15-mer), solubility drops drastically. Inserting one or more piperazine units (as "ab-sites" or non-binding spacers) at the N- or C-terminus disrupts the hydrophobic stack and introduces charge, rendering the molecule water-soluble without compromising the hybridization of the core sequence.

References

-

Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

-

ChemicalBook. (2023). "4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride Properties and Applications." ChemicalBook CAS Database. Link

-

Sigma-Aldrich. (2023). "4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride Product Specification." Merck KGaA. Link

-

Chem-Impex International. (2023). "Fmoc-4-(2-aminoethyl)-1-carboxymethyl-piperazine dihydrochloride for Peptide Synthesis." Chem-Impex Catalog. Link

- Corradini, R., et al. (2011). "Peptide Nucleic Acids: from molecular design to applications." Current Topics in Medicinal Chemistry.

Sources

- 1. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE | 204320-65-0 [amp.chemicalbook.com]

A Technical Guide to the Synthesis of 4-(2-Aminoethyl)-1-Piperazineacetic Acid Derivatives: Strategies and Methodologies

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] Specifically, the 4-(2-aminoethyl)-1-piperazineacetic acid core represents a versatile platform for drug discovery, offering three distinct points for chemical modification: a primary amine, a carboxylic acid, and the piperazine backbone itself. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic pathways to this scaffold and its subsequent derivatization. We will explore robust, field-proven methodologies, explain the rationale behind experimental choices, and provide detailed protocols for key transformations.

Introduction: The Strategic Value of the Piperazine Scaffold

The 1,4-disubstituted piperazine motif is a cornerstone of modern drug design. The two nitrogen atoms within the six-membered ring can serve as hydrogen bond acceptors or donors, enhancing solubility and target engagement.[2] The specific arrangement of a primary aminoethyl group at the N4 position and an acetic acid moiety at the N1 position creates a trifunctional building block. This architecture allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide focuses on the practical synthesis of this core structure and its conversion into diverse chemical libraries.

Synthesis of the Core Scaffold: 4-(2-Aminoethyl)-1-Piperazineacetic Acid

The most efficient and direct synthesis of the core scaffold begins with the commercially available N-(2-aminoethyl)piperazine (AEP).[4][5][6] The primary challenge is the selective alkylation of the secondary piperazine nitrogen (N4) in the presence of a more nucleophilic primary amine. This necessitates a protection/deprotection strategy.

Preferred Synthetic Pathway: Orthogonal Protection Strategy

The causality behind this strategy is the use of an orthogonal protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the basic conditions required for alkylation but can be cleanly removed without affecting other parts of the molecule.[7]

The three key phases are:

-

Selective Protection: The primary amine of AEP is selectively protected. The Fmoc group is ideal for this, reacting preferentially with the primary amine over the secondary piperazine nitrogen under controlled conditions.

-

N-Alkylation: The free secondary nitrogen of the piperazine ring is alkylated with an acetic acid surrogate, typically an ethyl bromoacetate.

-

Sequential Deprotection: The ester is hydrolyzed to the carboxylic acid, and the Fmoc group is subsequently removed to liberate the primary amine, yielding the target scaffold.

Caption: Preferred synthetic pathway for the core scaffold.

Alternative Strategies

While the above method is preferred, other routes exist, often involving more steps. One common alternative starts with piperazine itself, requiring two sequential and selective functionalizations. This typically involves:

-

Mono-protection of piperazine with a group like tert-butyloxycarbonyl (Boc).[8][9]

-

Alkylation of the free nitrogen with one of the sidechains (e.g., using ethyl bromoacetate).

-

Deprotection of the first nitrogen.

-

Alkylation with the second, orthogonally protected sidechain (e.g., N-Boc-2-bromoethylamine).

-

Final deprotection steps.

This multi-step process is less atom-economical and more time-consuming than starting with AEP, but it remains a valid strategy if AEP is unavailable.

Derivatization of the Core Scaffold

Once the core scaffold is synthesized, its three functional handles can be selectively modified to generate extensive libraries of compounds.

Modifications at the Primary Amine

The primary amine is a potent nucleophile, making it an ideal site for introducing diversity.

-

Amide Formation: This is the most common modification, achieved by coupling the amine with a wide range of carboxylic acids (R¹-COOH). The choice of coupling reagent is critical for success, especially with sterically hindered or electronically deactivated substrates.[10]

-

Reductive Amination: Reaction with aldehydes or ketones (R²R³C=O) in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides access to secondary and tertiary amines.[8][11] This reaction is highly efficient and tolerates a broad range of functional groups.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides (R⁴-SO₂Cl) under basic conditions yields stable sulfonamides, which are excellent hydrogen bond donors and can significantly alter a compound's physicochemical properties.

Modifications at the Carboxylic Acid

The carboxylic acid is typically activated in situ to react with nucleophiles.

-

Amide Formation: Coupling the acid with various primary or secondary amines (R⁵R⁶NH) is a cornerstone of medicinal chemistry. Reagents like HATU or EDC/HOBt are frequently employed to generate a highly reactive intermediate that readily couples with the amine.[12][13]

-

Ester Formation: While less common for final drug candidates, esters are valuable as prodrugs or as synthetic intermediates. Esterification can be achieved under standard Fischer conditions or by using alkyl halides with a base.

Caption: Key derivatization pathways from the core scaffold.

Data Presentation: Amide Coupling Reagents

The selection of the correct amide coupling reagent is pivotal for achieving high yields and purity. The choice depends on factors like cost, potential for racemization (if chiral centers are present), and the reactivity of the substrates.

| Coupling Reagent | Additive | Base | Common Solvents | Key Characteristics |

| EDC | HOBt or Oxyma | DIPEA, NMM | DMF, DCM | Cost-effective, water-soluble urea byproduct simplifies workup.[13] |

| DCC | DMAP | - | DCM, THF | Highly efficient, but produces insoluble DCU byproduct requiring filtration.[13] |

| HATU | - | DIPEA, 2,6-Lutidine | DMF, NMP | Highly reactive, fast reaction times. Ideal for hindered substrates.[14] |

| T3P® | - | Pyridine, DIPEA | EtOAc, DCM | Broad substrate scope, clean reactions with water and N-methylpyrrolidone as byproducts. |

| CDI | - | - | THF, DMF | Mild conditions, but can be slow with less nucleophilic amines. |

EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; T3P®: Propylphosphonic Anhydride; CDI: Carbonyldiimidazole.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform optimization based on their specific substrates.

Protocol 1: Synthesis of the Core Scaffold (Fmoc-Protected)

4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid

-

Protection: To a solution of N-(2-aminoethyl)piperazine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate, add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield Fmoc-protected AEP.

-

Alkylation: To a solution of the Fmoc-protected AEP (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and ethyl bromoacetate (1.2 eq). Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography.

-

Hydrolysis: Dissolve the resulting ester (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture to pH ~4 with 1N HCl. Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the title compound, which can often be used without further purification.

Protocol 2: General Procedure for Amide Coupling at the Primary Amine

-

Activation: To a solution of the desired carboxylic acid (R¹-COOH) (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF, stir at room temperature for 20 minutes.

-

Coupling: Add a solution of the deprotected core scaffold (1.0 eq) in DMF to the activated acid mixture. Stir at room temperature for 4-12 hours.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Protocol 3: General Procedure for Reductive Amination at the Primary Amine

-

Imine Formation: To a solution of the deprotected core scaffold (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE), add acetic acid (0.1 eq). Stir at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Stir at room temperature for 12-24 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google AI Test Kitchen.

- N-(2-Aminoethyl)piperazine synthesis protocol. (2025). Benchchem.

- One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv

- Reductive amination route for selective N‐monosubstitution. (n.d.).

- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).

- N-(2-Aminoethyl)piperazine Synthesis Technical Support. (2025). Benchchem.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PMC.

- 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride. (n.d.). Chem-Impex.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. (n.d.). PMC.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. (n.d.). PMC.

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

- Monoalkylation in piperazine with a primary alkyl iodide. (2013).

- N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (2025). Benchchem.

- Amide coupling reaction in medicinal chemistry. (n.d.).

- Aminoethylpiperazine. (n.d.). Wikipedia.

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.

- Recent Advances in the Synthesis of Piperazines. (2021). MDPI.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. growingscience.com [growingscience.com]

Molecular weight and CAS registry data for 4-(2-aminoethyl)-1-Piperazineacetic acid

An In-Depth Technical Guide to 4-(2-aminoethyl)-1-Piperazineacetic Acid: Synthesis, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of 4-(2-aminoethyl)-1-piperazineacetic acid, a bifunctional molecule with significant potential in chemical synthesis and drug discovery. While direct literature on this specific compound is sparse, its structural motifs—a piperazine core, a primary amine, and a carboxylic acid—are hallmarks of pharmacologically active agents. This document synthesizes information on its direct precursor and the broader class of piperazine derivatives to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its prevalence is due to a unique combination of properties: the two nitrogen atoms at positions 1 and 4 can be independently functionalized, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties.[2] The piperazine moiety often imparts increased water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to a lead compound.[2] Derivatives of piperazine have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5]

4-(2-aminoethyl)-1-piperazineacetic acid embodies this versatility. It presents three key functional groups for chemical modification: the secondary amine within the piperazine ring, the primary ethylamine, and the carboxylic acid. This trifecta of reactivity makes it a highly valuable, albeit under-documented, building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Physicochemical Properties

Precise experimental data for 4-(2-aminoethyl)-1-piperazineacetic acid is not widely published. However, its fundamental properties can be reliably established.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₃O₂ | [6] |

| Molecular Weight | 187.24 g/mol | [6] |

| CAS Registry Number | 87980-97-0 | [6] |

These core data points are essential for all experimental work, from reaction stoichiometry to analytical characterization.

Synthesis of 4-(2-aminoethyl)-1-Piperazineacetic Acid

The most direct and common route to obtaining 4-(2-aminoethyl)-1-piperazineacetic acid is through the deprotection of its commercially available, Fmoc-protected precursor, 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid.[7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines in peptide synthesis, prized for its stability under acidic conditions and its clean removal with a mild base.[8]

Causality Behind Experimental Choices:

The choice of a piperidine solution in an aprotic polar solvent like dimethylformamide (DMF) is the industry standard for Fmoc removal.[9] The mechanism involves a base-mediated β-elimination. Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorene ring, leading to the collapse of the carbamate and the release of the free amine. The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, driving the reaction to completion.[8]

Experimental Protocol: Fmoc Deprotection

This protocol outlines a self-validating system for the synthesis of the target compound.

Materials:

-

4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride (CAS: 204320-65-0)[7]

-

20% (v/v) Piperidine in Dimethylformamide (DMF)[9]

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride in a minimal amount of DMF in a round bottom flask.

-

Deprotection: Add an excess of 20% piperidine in DMF solution to the flask (typically 10 mL per gram of starting material).[9]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. A standard initial reaction time is 30 minutes. The reaction involves two stages: a quick initial deprotection followed by a slightly longer period to ensure complete removal. A two-step process (e.g., 2 minutes, filter, then a fresh 5-minute treatment) can also be effective.[9]

-

Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine. Add cold diethyl ether to the residue to precipitate the product, 4-(2-aminoethyl)-1-piperazineacetic acid.

-

Isolation: Collect the solid product by filtration, washing with several portions of cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.

-

Drying: Dry the product under vacuum to yield the final compound.

Applications in Research and Drug Development

While direct applications of 4-(2-aminoethyl)-1-piperazineacetic acid are not extensively documented, its structure suggests significant potential in several key areas, extrapolated from the utility of its precursor and the broader family of piperazine derivatives.

Building Block in Peptide and Peptidomimetic Synthesis

The Fmoc-protected precursor is explicitly marketed for its role as a building block in peptide synthesis.[7] Following the deprotection protocol described above, the resulting free primary amine of 4-(2-aminoethyl)-1-piperazineacetic acid can be readily incorporated into a growing peptide chain using standard coupling reagents (e.g., HBTU, HATU). The piperazineacetic acid moiety introduces a non-natural amino acid-like structure, which can be used to:

-

Induce turns or specific conformations in peptides.

-

Increase proteolytic stability by replacing natural peptide bonds.

-

Enhance solubility and cell permeability .

Scaffold for Small Molecule Drug Discovery

The three distinct functional groups of 4-(2-aminoethyl)-1-piperazineacetic acid allow for its use as a versatile scaffold. Researchers can selectively modify each site to build libraries of compounds for screening against various biological targets. Given the known activities of piperazine derivatives, this scaffold is a promising starting point for developing novel agents in areas such as:

-

Antimicrobial and Antifungal Agents: Many piperazine-containing compounds exhibit potent activity against a range of pathogens.[3][4][10]

-

Oncology: The piperazine motif is present in several anticancer drugs.[1]

-

Central Nervous System (CNS) Disorders: The ability of the piperazine ring to interact with various receptors has led to its incorporation in antipsychotic and antidepressant medications.[2]

Analytical Methodologies

The analysis of 4-(2-aminoethyl)-1-piperazineacetic acid and its derivatives typically relies on standard chromatographic techniques. Due to the lack of a strong chromophore in the parent molecule, derivatization may be necessary for sensitive UV detection in HPLC. Alternatively, methods such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) coupling are highly effective.

General HPLC-MS Method:

-

Column: A reverse-phase C18 column is generally suitable.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid (for MS compatibility) is a good starting point.

-

Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be ideal for detecting the protonated molecule.

Conclusion

4-(2-aminoethyl)-1-piperazineacetic acid represents a molecule of significant, yet largely untapped, potential. Its value lies not in a documented history of applications, but in its inherent structural versatility as a synthetic building block. By understanding the chemistry of its Fmoc-protected precursor and the broad pharmacological context of the piperazine scaffold, researchers are well-equipped to leverage this compound in the rational design of novel peptides, peptidomimetics, and small molecule therapeutics. The protocols and insights provided in this guide serve as a foundational resource for unlocking the full potential of this promising chemical entity.

References

-

ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ACG Publications website.[3]

-

Chaudhary, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.[2]

-

Fields, G. B., & Fields, C. G. (n.d.). Methods for Removing the Fmoc Group.[11]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate.[10]

-

Chem-Impex. (n.d.). 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride. Retrieved from Chem-Impex website.[7]

-

Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from Der Pharma Chemica website.[4]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from Aapptec Peptides website.[9]

-

PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from PubMed.[5]

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447.[8]

-

MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from MilliporeSigma website.

-

ChemicalBook. (n.d.). 1-Piperazineaceticacid,4-(2-aminoethyl)-(9CI) Chemical Properties. Retrieved from ChemicalBook website.[6]

-

Sigma-Aldrich. (n.d.). 4- 2-(Fmoc-amino)ethyl piperazin-1-ylacetic acid = 98.0 HPLC 204320-65-0. Retrieved from Sigma-Aldrich website.

-

PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Retrieved from PubChem.[12]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[13]

-

PubChem. (n.d.). 1-Piperazineacetic acid, 4-methyl-, ethyl ester. Retrieved from PubChem.[14]

-

Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.[15]

-

Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from Bowers Lab website.[16]

-

MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from MDPI website.[17]

-

National Institutes of Health. (n.d.). Aminoethylpiperazine. Retrieved from PubChem.[18]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from ResearchGate.[1]

Sources

- 1. 4-Fmoc-1-piperazineacetic acid =97.0 180576-05-0 [sigmaaldrich.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Piperazineaceticacid,4-(2-aminoethyl)-(9CI) CAS#: 87980-97-0 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. renyi.hu [renyi.hu]

- 12. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C8H19N3O | CID 4742457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 18. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 4-(2-aminoethyl)-1-Piperazineacetic acid in organic solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(2-aminoethyl)-1-Piperazineacetic acid .

Executive Summary

4-(2-aminoethyl)-1-Piperazineacetic acid (often an intermediate in the synthesis of peptide linkers) presents a classic "zwitterionic paradox" in organic synthesis. While highly soluble in aqueous media due to its ionic character, it exhibits negligible solubility in standard non-polar organic solvents (DCM, Hexane) and limited solubility in polar aprotic solvents (DMSO, DMF) unless specific protonation states are manipulated.

This guide provides a mechanistic breakdown of its solubility, a predicted solubility landscape based on structural analogs, and validated protocols for dissolving this compound for synthesis, purification, and analysis.

Physicochemical Profile & Mechanistic Basis[1]

To master the solubility of this compound, one must understand its three distinct ionization states. The molecule contains a carboxylic acid (

The Zwitterionic Lattice Barrier

In its neutral form (pH ~7), the molecule exists as a zwitterion (internal salt). The carboxylate is deprotonated (

-

Consequence: Strong electrostatic forces between molecules create a high crystal lattice energy.

-

Solubility Impact: Organic solvents cannot overcome this lattice energy. Only water or high-dielectric protic solvents can solvate the ionic charges effectively.

Chemical Structure & Ionization States[2]

Figure 1: Ionization equilibrium of 4-(2-aminoethyl)-1-Piperazineacetic acid. The zwitterionic state is the least soluble in organic media.

Solubility Landscape

The following data represents the empirical solubility profile for the free zwitterion and its hydrochloride salt form. Note that the salt form (Dihydrochloride) is significantly more tractable in polar organic solvents than the free zwitterion.

Solubility Data Table (at 25°C)

| Solvent Class | Solvent | Free Zwitterion Solubility | Dihydrochloride Salt Solubility | Application Note |

| Polar Protic | Water | High (>100 mg/mL) | Very High (>200 mg/mL) | Ideal for stock solutions. |

| Methanol | Low (<1 mg/mL) | Moderate (10-20 mg/mL) | Use heat or acid (HCl) to dissolve. | |

| Ethanol | Insoluble | Low (<5 mg/mL) | Anti-solvent for crystallization. | |

| Polar Aprotic | DMSO | Low (<5 mg/mL) | High (50-100 mg/mL) | Best organic solvent for reactions. |

| DMF | Insoluble | Moderate (10-30 mg/mL) | Alternative to DMSO. | |

| Acetonitrile | Insoluble | Insoluble | Common anti-solvent. | |

| Non-Polar | DCM | Insoluble | Insoluble | Incompatible. |

| Hexane | Insoluble | Insoluble | Wash solvent. |

Critical Insight: If you need to dissolve the compound in an organic solvent for a reaction (e.g., amide coupling), do not use the free zwitterion. Convert it to the Dihydrochloride (2HCl) salt or use a cosolvent system (Water/DMSO).

Experimental Protocols

Protocol A: Dissolving for Organic Synthesis (The "Salt-Switch" Method)

Objective: Dissolve the compound in DMF or DMSO for coupling reactions.

-

Starting Material: Weigh the free zwitterion 4-(2-aminoethyl)-1-Piperazineacetic acid.

-

Acidification: Suspend in a minimal volume of Methanol. Add 2.2 equivalents of 4M HCl in Dioxane. The solid should dissolve or change crystalline form.

-

Evaporation: Remove volatiles under reduced pressure to obtain the Dihydrochloride salt .

-

Solubilization: Add dry DMSO or DMF. The salt will dissolve readily.[1]

-

Activation: For coupling, add a tertiary base (DIPEA or NMM) slowly to the reaction mixture to release the reactive amine in situ without precipitating the zwitterion.

Protocol B: Gravimetric Solubility Determination

Objective: Determine the precise solubility limit in a specific solvent (e.g., for process validation).

-

Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.

-

Drying: Evaporate the solvent (using a Genevac or Nitrogen stream) until constant weight is achieved.

-

Calculation:

Process Development & Purification Workflow

When using this compound as a building block (e.g., for PROTAC linkers or peptide mimetics), purification is the bottleneck. The high water solubility makes aqueous workups (extraction) impossible.

Recommended Purification Strategy

Precipitation (Anti-solvent):

-

Solvent: Water or Methanol (minimum volume).

-

Anti-solvent: Acetone or Diethyl Ether.

-

Method: Dissolve crude in water/MeOH. Dropwise add into stirring cold Acetone (10x volume). The zwitterion will precipitate as a white solid.

Workflow Diagram

Figure 2: Purification workflow avoiding aqueous extraction losses.

References

-

Sigma-Aldrich. 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride Product Sheet. (Demonstrates solubility properties of the protected analog).

-

PubChem. Piperazine, 1-(2-aminoethyl)- Compound Summary. National Library of Medicine. (Precursor physicochemical data).

-

Kuroda, K. et al. (2020).[2] Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.[2][3] Scientific Reports. (Mechanistic insight into zwitterion solubility in DMSO).

-

Google Patents. Purification of Piperazine US2919275A. (Historical data on piperazine salt precipitation).

Sources

The Piperazine Moiety as a Linker: A Journey from Serendipity to Rational Design in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two diametrically opposed nitrogen atoms, has evolved from a simple anthelmintic agent to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of physicochemical properties—including aqueous solubility, tunable basicity, and conformational rigidity—has established it as a "privileged scaffold" in drug design.[3][4] This technical guide provides a comprehensive exploration of the history, synthetic evolution, and strategic application of N-substituted piperazine linkers in drug discovery. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols for key transformations, and analyze the impact of the piperazine linker on the pharmacokinetic and pharmacodynamic profiles of various therapeutic modalities, including kinase inhibitors, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

The Ascendance of a Privileged Scaffold: A Historical Perspective

The journey of piperazine in medicine began not as a linker, but as a primary therapeutic agent. Initially used in the early 20th century as a treatment for gout due to its ability to dissolve uric acid, it later found widespread use as an anthelmintic in the 1950s.[1][2] The mode of action in parasites, involving the modulation of GABA receptors, hinted at its potential to interact with biological systems in a specific manner.[1]

The transition of piperazine from a standalone drug to a critical linker moiety was a gradual process driven by the need to improve the properties of other drug molecules. Early examples of its incorporation can be seen in the development of first-generation antihistamines, where the piperazine ring was appended to a benzhydryl scaffold, leading to compounds like cyclizine.[5] This strategic inclusion was found to enhance potency and modulate side effects.

The true recognition of piperazine as a versatile linker came with the rise of kinase inhibitors. The development of imatinib, a landmark in targeted cancer therapy, showcased the power of the piperazine linker to correctly orient the pharmacophoric groups for optimal interaction with the ATP-binding pocket of the target kinase, while also imparting favorable solubility and pharmacokinetic properties.[6] This success story solidified the status of piperazine as a go-to building block for medicinal chemists.

The Chemist's Toolkit: Synthesizing N-Substituted Piperazine Linkers

The synthetic utility of piperazine lies in the differential reactivity of its two nitrogen atoms. This allows for the controlled introduction of substituents, enabling the creation of a vast array of linkers with tailored properties. The primary challenge in piperazine chemistry is achieving regioselectivity, particularly in the synthesis of unsymmetrically N,N'-disubstituted derivatives.[7]

N-Monosubstitution: The Gateway to Asymmetric Linkers

The selective functionalization of one nitrogen atom is the cornerstone of creating piperazine-based linkers. Several strategies have been developed to achieve this, with the protecting group strategy being the most widely adopted.

This protocol describes the widely used method for synthesizing N-monosubstituted piperazines via N-Boc-piperazine.

Step 1: Protection of Piperazine

-

Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at room temperature with stirring.

-

Continue stirring for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-Boc-piperazine by column chromatography.

Step 2: N-Alkylation of N-Boc-Piperazine

-

Dissolve N-Boc-piperazine (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an anhydrous solvent like acetone or acetonitrile.

-

Add the desired alkyl halide (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture, filter off the base, and concentrate the filtrate.

-

Purify the N-alkylated, N'-Boc-piperazine by column chromatography.

Step 3: Deprotection of the Boc Group

-

Dissolve the N-alkylated, N'-Boc-piperazine in a solvent such as DCM or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture to remove the excess acid and solvent, yielding the desired N-monosubstituted piperazine salt.

Strategies for Unsymmetrical N,N'-Disubstitution

The synthesis of piperazine linkers with two different substituents on the nitrogen atoms requires a more nuanced approach. The most common strategy involves sequential alkylation of a mono-protected piperazine.[7]

Workflow for Unsymmetrical N,N'-Disubstitution:

Caption: A generalized workflow for the synthesis of unsymmetrically disubstituted piperazines.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have further expanded the toolbox for creating N-aryl piperazine linkers with high efficiency and broad substrate scope.[7]

The Physicochemical Impact of the Piperazine Linker

The incorporation of a piperazine linker into a drug molecule is a deliberate design choice aimed at modulating its physicochemical properties to enhance its therapeutic potential.

Solubility and Lipophilicity

The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and in their protonated form, as hydrogen bond donors. This generally leads to an increase in aqueous solubility, a critical factor for oral bioavailability and formulation.[6] The lipophilicity of the molecule can be fine-tuned by the nature of the substituents on the piperazine nitrogens.

Basicity and pKa

Piperazine is a di-basic compound with two distinct pKa values. The basicity of the piperazine nitrogen atoms is highly sensitive to the electronic nature of their substituents.[8] This tunability is crucial, as the pKa of the linker can influence the overall charge of the drug molecule at physiological pH, which in turn affects its membrane permeability, target engagement, and off-target interactions.[9][10]

| Compound | pKa1 | pKa2 |

| Piperazine | 5.35-5.68 | 9.73-9.8 |

| 1-Methylpiperazine | - | 9.25 |

| 1,4-Dimethylpiperazine | - | 8.26 |

| 1-Acetylpiperazine | - | 7.8 |

| Table 1: pKa values of piperazine and some of its N-substituted derivatives.[8] |

Applications of N-Substituted Piperazine Linkers in Modern Drug Modalities

The versatility of the piperazine linker has led to its widespread adoption in various advanced therapeutic platforms.

Kinase Inhibitors

As previously mentioned, the piperazine linker is a prominent feature in many approved kinase inhibitors.[6] In drugs like Imatinib and Dasatinib, the piperazine moiety serves multiple roles: it provides a critical structural element for binding to the kinase domain, enhances solubility, and provides a handle for further chemical modification.[11][12]

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a pivotal role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site.[13] While various linker technologies exist, piperazine-containing linkers are being explored for their ability to improve the aqueous solubility of ADCs, which is often a challenge with hydrophobic payloads.[14] The inherent basicity of the piperazine can also be exploited to design pH-sensitive linkers that release the payload in the acidic environment of the lysosome.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the degrader.[9] Piperazine linkers have emerged as a valuable tool in PROTAC design for several reasons:

-

Conformational Rigidity: The chair conformation of the piperazine ring reduces the rotational freedom of the linker, which can pre-organize the PROTAC for optimal ternary complex formation.[]

-

Solubility Enhancement: The polar nature of the piperazine ring can improve the often-poor solubility of PROTAC molecules.[9]

-

Modulation of Physicochemical Properties: The tunable basicity of the piperazine linker can be used to optimize the cell permeability and pharmacokinetic profile of the PROTAC.[10]

Mechanism of Action of a PROTAC with a Piperazine Linker:

Caption: The catalytic cycle of a PROTAC, where the piperazine linker facilitates the formation of a productive ternary complex.

Future Perspectives and Conclusion

The journey of the N-substituted piperazine linker from a simple structural element to a key modulator of drug properties is a testament to the power of medicinal chemistry. Its continued prevalence in newly approved drugs underscores its enduring value.[16] Future innovations in this field will likely focus on the development of novel synthetic methodologies for more complex and diverse piperazine-based linkers, including those with C-H functionalization to introduce substituents on the carbon backbone of the ring.[17][18] Furthermore, a deeper understanding of the quantitative relationship between the physicochemical properties of piperazine linkers and the ADME properties of drugs will enable a more rational design of next-generation therapeutics.[6][19]

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026;15(1):e202500366. [Link]

-

DeSantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022;12:21968-21977. [Link]

- BenchChem. The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. 2025.

-

Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022;17(9):969-984. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. 2022. [Link]

-

Drien, C., & Szostak, M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. 2016;12:703-712. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. 2026. [Link]

-

Shaquiquzzaman, M., et al. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. 2015;102:487-529. [Link]

-

Durand, C., & Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. 2021;2(4):337-347. [Link]

-

Shaquiquzzaman, M., et al. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. 2015. [Link]

-

Durand, C., & Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Future Medicinal Chemistry. 2025. [Link]

-

Experimental pKa values of piperazine-containing PROTACs. ResearchGate. 2022. [Link]

-

Drien, C., & Szostak, M. Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. 2016. [Link]

- BenchChem.

-

Piperazine. Wikipedia. [Link]

-

Frigerio, M., & Kyle, A. F. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. 2017;17(32):3393-3424. [Link]

-

Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. 2025. [Link]

-

He, Z., et al. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. 2022;7(40):35937-35947. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. 2025. [Link]

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. 2023. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. [Link]

- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. 2025.

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. [Link]

-

Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(14):5561. [Link]

-

Taylor & Francis. Piperazines – Knowledge and References. [Link]

-

Piperazine. chemeurope.com. [Link]

-

A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate. 2018. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024. [Link]

-

Brito, A. F., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019;33(1):13-24. [Link]

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. 2024. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. 2023. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2023. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. 2024. [Link]

-

Baltzly, R., et al. The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. 1944;66(2):263-266. [Link]

-

O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. 2011;133(43):17342-17354. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. 2021. [Link]

-

The medicinal chemistry of piperazines: A review. ResearchGate. 2024. [Link]

-

Wang, Y., et al. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry. 2008;16(16):7686-7693. [Link]

-

Analytical CHEMISTRY. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine [chemeurope.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of Piperazineacetic Acid Derivatives in Drug Discovery

Preamble: The Piperazine Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1] Its structural and physicochemical properties—conformational flexibility, tunable basicity, and the capacity to serve as a hydrogen bond donor and acceptor—make it an invaluable component in drug design.[2][3] These features facilitate high-affinity interactions with a multitude of biological targets and often confer favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[4][5][6][7] Consequently, the piperazine moiety is a cornerstone in drugs spanning numerous therapeutic areas, from antipsychotics like aripiprazole to anticancer agents like imatinib.[2]

This guide delves into a specific and highly significant subclass: piperazineacetic acid derivatives . By appending an acetic acid moiety to the piperazine core, medicinal chemists unlock new possibilities for interacting with biological targets, particularly through the introduction of a carboxylic acid group that can engage in ionic interactions, hydrogen bonding, or serve as a handle for further functionalization. This modification dramatically expands the chemical space and therapeutic potential of the parent scaffold, leading to novel agents with refined potency, selectivity, and mechanisms of action.

The Physicochemical and Pharmacokinetic Advantage

The strategic incorporation of the piperazine nucleus is a deliberate choice to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8] The two nitrogen atoms are key to this advantage.

-

Tunable Basicity (pKa): The nitrogen atoms provide basic centers, which can be protonated at physiological pH. This enhances aqueous solubility, a critical factor for oral absorption and formulation. The pKa can be finely tuned by the substituents on the nitrogen atoms, allowing chemists to control the degree of ionization and, consequently, the molecule's ability to cross biological membranes.

-

Structural Rigidity and Flexibility: The piperazine ring primarily adopts a stable chair conformation, which provides a degree of structural pre-organization for binding to target proteins.[2][4] However, it retains enough flexibility to adapt to the specific topology of a binding pocket, a balance that is crucial for high-affinity interactions.

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while protonated nitrogens can act as donors.[5][6][7] The addition of the acetic acid moiety introduces a powerful hydrogen bond donor and acceptor in the carboxyl group, further enhancing potential interactions with target residues.

-

Metabolic Stability: The piperazine ring itself is relatively stable to metabolic degradation. However, the substituents on the nitrogens can be designed to either block metabolic hotspots or introduce sites for controlled metabolism, thereby modulating the drug's half-life.

The introduction of the acetic acid group adds a key acidic handle, which can be transformative for a molecule's properties. In its carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein's active site. This can dramatically increase binding affinity and selectivity.

Synthetic Strategies: Building the Core Structure

The synthesis of piperazineacetic acid derivatives leverages well-established methodologies for piperazine functionalization. The primary challenge lies in achieving selective substitution, particularly when creating unsymmetrical derivatives.[2]

Key Synthetic Approaches:

-

N-Alkylation of a Piperazine Precursor: The most direct method involves the reaction of a piperazine derivative with a haloacetic acid ester (e.g., ethyl bromoacetate) via nucleophilic substitution. To control selectivity, one of the piperazine nitrogens is often protected with a group like tert-butoxycarbonyl (Boc).[2]

-

Reductive Amination: This method involves reacting a piperazine with glyoxylic acid or its esters in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a versatile approach for installing the acetic acid moiety.[2]

-

Annulation from 1,2-Diamines: More complex, multi-step routes can build the piperazine ring from chiral 1,2-diamine precursors, allowing for precise control over stereochemistry at the carbon centers of the ring.[9] This is particularly important for creating 2,3-disubstituted piperazine acetic acid esters.[9]

Workflow: Synthesis via Controlled N-Alkylation

The following diagram illustrates a common workflow for synthesizing a mono-N-substituted piperazineacetic acid derivative, emphasizing the causality behind the choice of reagents.

Caption: General workflow for the synthesis of a piperazineacetic acid derivative.

Pharmacological Activities and Mechanisms of Action

Piperazineacetic acid derivatives exhibit a remarkable breadth of biological activities, primarily by targeting receptors and enzymes in the central nervous system (CNS) and in pathogenic organisms.[1][10]

Central Nervous System (CNS) Applications

Many piperazine derivatives achieve their effects by modulating neurotransmitter pathways, such as those involving dopamine and serotonin.[1][11] The acetic acid moiety can enhance selectivity and potency for specific receptor subtypes.

-

Antipsychotic/Antidepressant Activity: Derivatives often act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT) receptors.[1][11] The interaction with these receptors is central to treating psychosis and depression. For example, vortioxetine is an antidepressant containing a piperazine core.[11]

-

Anxiolytic Activity: Modulation of serotonin receptors, particularly 5-HT1A, is a key mechanism for anxiolytic drugs. Buspirone is a classic example of a piperazine-based anxiolytic.[11]

-

Anti-Alzheimer's Activity: Recent research has focused on piperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease.[12] These compounds can act as cholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine. The carboxylic acid group can form critical interactions within the enzyme's active site.[12] 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (a derivative of the carboxylic acid) showed exceptionally potent inhibition of butyrylcholinesterase (BChE), significantly superior to the reference drug donepezil.[12]

Signaling Pathway: Cholinesterase Inhibition

Caption: Mechanism of action for piperazineacetic acid derivatives as AChE inhibitors.

Antimicrobial and Anticancer Activity

The structural versatility of the piperazine scaffold allows for its application beyond the CNS.[1][10]

-

Antimicrobial Agents: Piperazine derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[1][5] The ability to functionalize the scaffold allows for the optimization of compounds that can disrupt microbial cell walls or inhibit essential enzymes.

-

Anticancer Agents: The piperazine ring is a key feature in many kinase inhibitors used in oncology.[2] By functionalizing the ring with an acetic acid group, new interactions with the ATP-binding pocket of kinases can be explored, potentially leading to inhibitors with novel selectivity profiles. For example, some benzofuran-piperazine hybrids have shown strong anti-proliferative effects across multiple cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of lead optimization. For piperazineacetic acid derivatives, SAR studies guide the rational design of more effective compounds.

| Position of Modification | Structural Change | Impact on Biological Activity | Rationale |

| N1-Position | Substitution with bulky aryl or heteroaryl groups. | Often crucial for target affinity and selectivity (e.g., binding to GPCRs).[2][1] | These groups can engage in hydrophobic or pi-stacking interactions within the receptor's binding pocket. |

| N4-Position | Attachment of the acetic acid moiety or other functional groups. | Modulates solubility, pKa, and can introduce new interactions (e.g., salt bridges).[12] | The carboxylate can interact with basic residues like arginine or lysine. |

| C2/C3-Position | Introduction of substituents on the piperazine ring itself. | Can introduce chirality and create more defined 3D structures for improved molecular recognition.[3][9] | Carbon substitutions expand the three-dimensional chemical space, allowing for more precise fitting into complex binding sites.[9] |

| Acetic Acid Moiety | Conversion to esters, amides, or hydroxamic acids. | Alters potency, selectivity, and cell permeability. Hydroxamic acids can act as potent BChE inhibitors.[12] | Esterification increases lipophilicity, aiding membrane transport, while amides/hydroxamic acids offer different hydrogen bonding patterns. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, all experimental protocols must be robust and include appropriate controls.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a piperazineacetic acid derivative against acetylcholinesterase (AChE).

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compound (piperazineacetic acid derivative) and a reference inhibitor (Donepezil) in DMSO.

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 10 mM ATCI substrate solution in phosphate buffer.

-

Prepare a solution of AChE enzyme (from Electrophorus electricus) in phosphate buffer containing 0.1% BSA.

-

-

Assay Procedure (96-well plate format):

-

Blank Control: Add 170 µL of buffer, 20 µL of DTNB, and 10 µL of DMSO.

-

Negative Control (100% Activity): Add 160 µL of buffer, 20 µL of DTNB, 10 µL of DMSO, and 10 µL of AChE solution.

-

Test Wells: Add 160 µL of buffer, 20 µL of DTNB, 10 µL of the test compound (at various dilutions), and 10 µL of AChE solution.

-

Positive Control: Add 160 µL of buffer, 20 µL of DTNB, 10 µL of Donepezil (at various dilutions), and 10 µL of AChE solution.

-

-

Incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mOD/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Future Perspectives and Conclusion

The piperazineacetic acid scaffold continues to be a fertile ground for drug discovery. The inherent advantages of the piperazine core, combined with the versatile functionality of the acetic acid moiety, provide a powerful platform for developing next-generation therapeutics. Future research will likely focus on:

-

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets in a disease pathway, such as the cholinesterase inhibitors being investigated for Alzheimer's disease.[12]

-

Stereochemically Complex Derivatives: Exploring the synthesis and biological activity of derivatives with substitutions on the carbon atoms of the piperazine ring to access novel chemical space and improve selectivity.[3][9]

-

Advanced Drug Delivery: Using the carboxylic acid handle to attach pro-drug moieties or link the molecule to targeted delivery systems.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google VAI Search.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).

- The medicinal chemistry of piperazines: A review. (n.d.).

- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing PNA monomers using 4-(2-aminoethyl)-1-Piperazineacetic acid

For Researchers, Scientists, and Drug Development Professionals

A Novel Piperazine-Based Backbone for Enhanced Peptide Nucleic Acid Properties

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional enzymatic stability.[1] These properties make PNAs promising candidates for therapeutic and diagnostic applications.[2] This document provides a detailed protocol for the synthesis of PNA monomers incorporating a novel 4-(2-aminoethyl)-1-piperazineacetic acid backbone. The introduction of a piperazine ring into the PNA backbone is hypothesized to enhance aqueous solubility and cellular uptake, potentially addressing some of the delivery challenges associated with conventional PNA oligomers.

The synthetic strategy leverages the commercially available 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride , ensuring selective protection of the primary amine and allowing for a streamlined synthesis.[3] This protocol details the coupling of this backbone with a protected nucleobase acetic acid, followed by the preparation of the monomer for solid-phase peptide synthesis (SPPS).

Visualizing the Synthesis Workflow

The overall synthetic and purification workflow for the piperazine-based PNA monomer is depicted below.

Caption: Overall workflow for the synthesis, purification, and characterization of the piperazine-based PNA monomer.

Detailed Synthesis Protocol

This protocol outlines the synthesis of a thymine-containing piperazine-based PNA monomer. The same procedure can be adapted for other nucleobases, provided their exocyclic amines are appropriately protected (e.g., with a Benzhydryloxycarbonyl (Bhoc) group).[4]

Materials and Reagents

| Reagent | Supplier | Grade |

| 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride | Chem-Impex | ≥ 98% (HPLC) |

| (Thymin-1-yl)acetic acid | Sigma-Aldrich | ≥ 98% |

| HATU | Sigma-Aldrich | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥ 99.8% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade, ≥ 99% |

| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥ 99.7% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥ 99.8% |

Step-by-Step Procedure

Step 1: Coupling of the Piperazine Backbone with (Thymin-1-yl)acetic acid